REACTION_CXSMILES
|
[Mg].II.Br[CH:5]=[CH:6]Br.Cl[CH2:9][C:10](CCl)(CCl)[CH2:11][CH3:12].[O:17]1[CH:22]=[CH:21][C:20](=[O:23])[CH:19]=[CH:18]1.[Cl-].[NH4+]>O1CCCC1>[CH2:9]=[C:10]([CH2:5][CH3:6])[CH2:11][CH2:12][C:20]1([OH:23])[CH2:21][CH2:22][O:17][CH2:18][CH2:19]1 |f:5.6|
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
BrC=CBr
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CC)(CCl)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CC)(CCl)CCl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
O1C=CC(C=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
of heat
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
WAIT
|
Details
|
The refluxing was continued for an additional 0.5 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was cooled to -62° to -43° C.
|
Type
|
WAIT
|
Details
|
After 1 hour at -60° C.
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous fraction was extracted twice with 300 ml diethyl ether
|
Type
|
WASH
|
Details
|
The combined ether solutions were washed with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C=C(CCC1(CCOCC1)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.52 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |